
3-(Bromomethyl)-4-chloro-5-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-4-chloro-5-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-chloro-5-methoxypyridine typically involves the bromination of 4-chloro-5-methoxypyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized under strong oxidative conditions, although this is less common due to the stability of the methoxy group.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized products with altered functional groups.
- Reduced products with the chloro group replaced by hydrogen.
科学研究应用
3-(Bromomethyl)-4-chloro-5-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-4-chloro-5-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic functions. The chloro and methoxy groups may influence the compound’s binding affinity and specificity.
相似化合物的比较
3-(Bromomethyl)pyridine: Lacks the chloro and methoxy groups, making it less versatile in terms of chemical reactivity.
4-Chloro-5-methoxypyridine: Lacks the bromomethyl group, limiting its use in substitution reactions.
3-(Chloromethyl)-4-chloro-5-methoxypyridine: Similar but with a chloromethyl group instead of bromomethyl, which may result in different reactivity and biological activity.
Uniqueness: 3-(Bromomethyl)-4-chloro-5-methoxypyridine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
属性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC 名称 |
3-(bromomethyl)-4-chloro-5-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-4-10-3-5(2-8)7(6)9/h3-4H,2H2,1H3 |
InChI 键 |
LWJDDQPDYZRNMT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CN=C1)CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




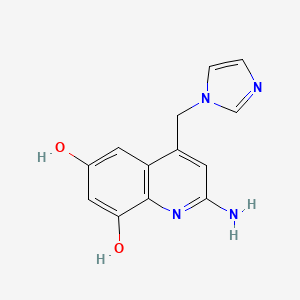
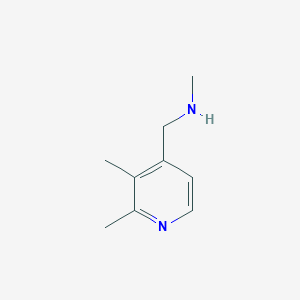



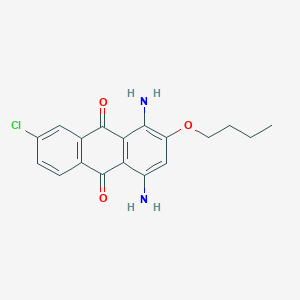

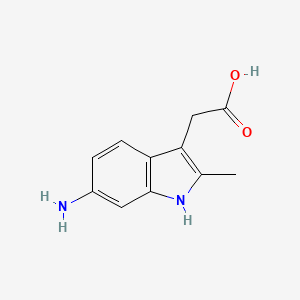
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)
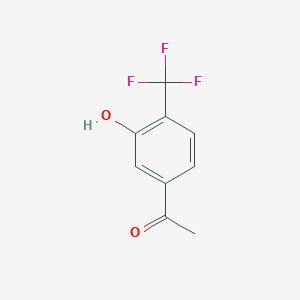
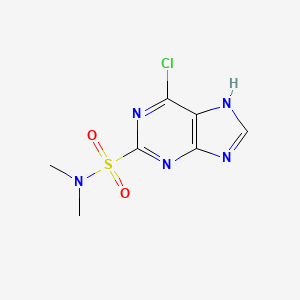
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
